(-)-9,10-Dihydrojasmonic acid
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the type of compound it is (for example, an acid, base, salt, etc.). It may also include where it is commonly found or produced and its role or function.
Synthesis Analysis
This involves detailing how the compound is synthesized, including the starting materials, reaction conditions, and the steps of the reaction. It may also involve discussing the yield and purity of the product.Molecular Structure Analysis
This involves analyzing the structure of the molecule, including its geometry, bond lengths and angles, and any notable structural features. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its behavior as an acid or base, how it reacts with other compounds, and what products are formed.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting and boiling points, solubility, density, and reactivity.Scientific Research Applications
Synthesis and Industrial Applications
- In vitro Synthesis: A study by Kaprakkaden, Srivastava, and Bisaria (2017) demonstrated the in vitro production of 9,10-dihydroxyhexadecanoic acid using recombinant Escherichia coli, which is structurally similar to (-)-9,10-Dihydrojasmonic acid. This synthesis has potential applications in food, chemical, and cosmetic industries (Kaprakkaden, Srivastava, & Bisaria, 2017).
Agricultural and Horticultural Uses
Growth Regulation in Rice
Morino, Chiba, and Umemura (2020) found that Prohydrojasmon (PDJ), a derivative of jasmonic acid, can prevent spindly growth and induce stress responses in rice seedlings. This suggests potential agricultural applications for (-)-9,10-Dihydrojasmonic acid or its derivatives (Morino, Chiba, & Umemura, 2020).
Inhibiting Transpiration in Rice
A study by the same authors in 2021 showed that PDJ could effectively inhibit transpiration in rice, offering a method to manage water loss in crops (Morino, Chiba, & Umemura, 2021).
Influence on Barley Anther Extrusion
Honda et al. (2006) investigated the effects of jasmonic acid and its analogs, including (-)-9,10-Dihydrojasmonic acid, on barley anther extrusion. This research provides insights into the hormonal control of flowering in crops (Honda et al., 2006).
Health and Wellness Applications
- Phenolic Compounds in Lettuce: Takahashi et al. (2021) discovered that Prohydrojasmon enhances the accumulation of phenolic compounds in red leaf lettuce, which are beneficial for human health. This indicates a potential application of (-)-9,10-Dihydrojasmonic acid in enhancing the nutritional value of vegetables (Takahashi et al., 2021).
Environmental and Ecological Research
- Herbivore Infestation in Radish Plants: Yoshida et al. (2021) demonstrated that Prohydrojasmon, an analog of jasmonic acid, reduced the number of herbivores infesting field-grown Japanese radish plants. This research suggests potential environmental applications for (-)-9,10-Dihydrojasmonic acid in pest management (Yoshida et al., 2021).
Biochemical and Molecular Characterization
- Molecular Characterization: Gidda et al. (2003) characterized a hydroxyjasmonate sulfotransferase from Arabidopsis thaliana, shedding light on the biological roles and molecular pathways of jasmonic acid derivatives including (-)-9,10-Dihydrojasmonic acid (Gidda et al., 2003).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It also includes appropriate safety precautions for handling and storing the compound.
Future Directions
This could involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or behavior.
I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
properties
IUPAC Name |
2-[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h9-10H,2-8H2,1H3,(H,14,15)/t9-,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEYTAGBXNEUQL-NXEZZACHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(CCC1=O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]1[C@H](CCC1=O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313059 | |
Record name | (-)-Dihydrojasmonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-9,10-Dihydrojasmonic acid | |
CAS RN |
98674-52-3 | |
Record name | (-)-Dihydrojasmonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98674-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Dihydrojasmonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydrojasmonic acid, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7869SCH2L2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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